1-Allyl-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
“1-Allyl-5-oxopyrrolidine-3-carbohydrazide” is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, it seems to be related to “1-Allyl-5-oxopyrrolidine-3-carboxylic acid”, which is a heterocyclic building block2.
Synthesis Analysis
The synthesis of “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” is not well-documented in the available literature. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” is not readily available. However, the related compound “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” has the molecular formula C8H11NO323.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “1-Allyl-5-oxopyrrolidine-3-carbohydrazide”. More research is needed to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” are not readily available. However, the related compound “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is a solid4.Safety And Hazards
The safety and hazards of “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” are not well-documented in the available literature. However, the related compound “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed5.
Future Directions
The future directions for research on “1-Allyl-5-oxopyrrolidine-3-carbohydrazide” are not well-documented in the available literature. More research is needed to provide a detailed future directions.
Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, further research and experimental data are needed.
properties
IUPAC Name |
5-oxo-1-prop-2-enylpyrrolidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-11-5-6(4-7(11)12)8(13)10-9/h2,6H,1,3-5,9H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRVGXJBPOARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-5-oxopyrrolidine-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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